molecular formula C13H21N3O3 B2594589 Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate CAS No. 2219407-38-0

Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate

Cat. No. B2594589
CAS RN: 2219407-38-0
M. Wt: 267.329
InChI Key: UJIDUNVKJOBTHA-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. The purpose of

Mechanism Of Action

Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the growth and survival of cancer cells. By inhibiting BTK, Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and physiological effects:
Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate is also highly selective for BTK, with minimal off-target effects. In preclinical studies, Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate has been well-tolerated and has not shown any significant toxicity.

Advantages And Limitations For Lab Experiments

Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of BTK, making it an ideal tool for studying the role of BTK in cancer biology. Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate is also orally bioavailable, which allows for convenient dosing in animal models. However, one limitation of Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate is its relatively short half-life, which may require frequent dosing in long-term experiments.

Future Directions

There are several future directions for the development of Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate. One area of focus is the optimization of the compound's pharmacokinetic properties, including its half-life and tissue distribution. Another area of focus is the evaluation of Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate in combination with other cancer treatments, such as immunotherapy and targeted therapies. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate in various types of cancer.

Synthesis Methods

Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis process involves the use of several reagents, including tert-butylamine, pyrazole, and cyclopentanone. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(17)16-10-5-4-6-11(10)18-9-7-14-15-8-9/h7-8,10-11H,4-6H2,1-3H3,(H,14,15)(H,16,17)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIDUNVKJOBTHA-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1OC2=CNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1OC2=CNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.